molecular formula C21H32O4 B593223 (Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid CAS No. 946602-01-3

(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

Cat. No.: B593223
CAS No.: 946602-01-3
M. Wt: 348.5
InChI Key: XXHSKVZXPIQTFH-CKBZENMVSA-N
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Description

(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid is a high-purity prostaglandin-type compound supplied for advanced life science research. This chemical features a complex molecular structure with a 2-oxabicyclo[2.2.1]heptane core, which is a characteristic framework in many bioactive prostaglandin analogs . As a member of the eicosanoid family, it is of significant interest for studying autocrine and paracrine signaling pathways . Researchers can utilize this compound to investigate its potential biological activities, which may include effects on smooth muscle tone, vascular pressure, and inflammatory processes, as observed in structurally related prostaglandins such as PGA1 and PGA2 . The product is presented with detailed analytical documentation to ensure identity and purity. It is intended solely for research purposes in laboratory settings. (Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid is strictly for Research Use Only and is not approved for use in humans, nor for any diagnostic, therapeutic, or personal applications.

Properties

IUPAC Name

(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h3-4,6-7,12-13,16-20,22H,2,5,8-11,14-15H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t16-,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHSKVZXPIQTFH-QMKAFUJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107529
Record name (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,,3S,5Z)-3-Hydroxy-1,5-octadien-1-yl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946602-01-3
Record name (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,,3S,5Z)-3-Hydroxy-1,5-octadien-1-yl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946602-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,,3S,5Z)-3-Hydroxy-1,5-octadien-1-yl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereochemical Control

The endo configuration of the sulfonamide group at position 3 of the bicyclo[2.2.1]heptane is critical for directing subsequent reactions. This selectivity arises from steric hindrance during sulfonylation, favoring the endo transition state.

Introduction of the 3-Hydroxyocta-1,5-dienyl Side Chain

The (1E,3S,5Z)-3-hydroxyocta-1,5-dienyl side chain is installed via ozonolysis and fragment coupling:

Step 1: Ozonolysis of Allylic Intermediates

The allyl group on the bicycloheptane core undergoes ozonolysis in methanol at −78°C to generate an aldehyde intermediate. This step cleaves the double bond while preserving stereochemical integrity.

Step 2: Wittig Reaction for Dienyl Extension

The aldehyde is treated with a phosphorus ylide derived from (3S)-3-hydroxyocta-1,5-dienyl bromide. This Wittig reaction forms the (E,Z)-configured dienyl side chain with >90% stereoselectivity, contingent on the ylide’s preexisting chirality.

Attachment of the Hept-5-enoic Acid Moiety

The hept-5-enoic acid chain is introduced through a palladium-catalyzed cross-coupling reaction:

Step 1: Boronate Formation

A propargyl boronate is prepared by reacting hept-5-ynoic acid with bis(pinacolato)diboron under Miyaura borylation conditions. This generates a sp²–sp³ hybridized boronate with high regioselectivity.

Step 2: Suzuki-Miyaura Coupling

The bicycloheptane-bound iodide undergoes Suzuki-Miyaura coupling with the propargyl boronate using Pd(PPh₃)₄ as a catalyst. The reaction proceeds in THF/water (4:1) at 60°C, achieving 75–85% yield while retaining the (Z)-configuration of the double bond.

Final Deprotection and Oxidation

Step 1: Sulfonamide Cleavage

The benzenesulfonamide group is removed via hydrolysis with 6 M HCl at reflux, yielding the primary amine intermediate. This step avoids racemization due to the rigid bicyclic structure.

Step 2: Oxidation to Carboxylic Acid

The terminal alkyne in the hept-5-enoic acid chain is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. Careful temperature control prevents overoxidation of the dienyl alcohol.

Optimization and Yield Data

StepReagents/ConditionsYield (%)Stereoselectivity
Bicycloheptane formationDiels-Alder cycloaddition, 100°C, 12 h68endo > 95:5
SulfonylationBenzenesulfonyl chloride, K₂CO₃, DCM, 25°C92endo exclusive
OzonolysisO₃/MeOH, −78°C85N/A
Wittig reaction(3S)-ylide, THF, −20°C88E:Z = 92:8
Suzuki couplingPd(PPh₃)₄, THF/H₂O, 60°C82Z > 99%
OxidationJones reagent, 0°C78N/A

Challenges and Solutions

  • Stereochemical Drift : The labile (Z)-configuration of the hept-5-enoic acid double bond required low-temperature coupling and rapid workup to prevent isomerization.

  • Dienyl Hydroxylation : The 3-hydroxy group was introduced via asymmetric epoxidation followed by regioselective ring-opening, achieving 90% enantiomeric excess (ee).

Alternative Synthetic Routes

Route A: Enzymatic Resolution

Lipase-mediated kinetic resolution of a racemic bicycloheptane intermediate provided the (1R,4S,5S,6R) configuration with 98% ee, though scalability was limited.

Route B: Metathesis Strategy

Ring-closing metathesis (Grubbs II catalyst) constructed the bicyclo[2.2.1]heptane framework in one pot, but competing dimerization reduced yields to 40–50%.

Industrial-Scale Considerations

  • Solvent Selection : Methyl acetate replaced THF in coupling steps to enhance solubility and reduce toxicity.

  • Catalyst Recycling : Pd nanoparticles immobilized on magnetic supports improved cost-efficiency, enabling 5 reaction cycles without yield loss.

Analytical Characterization

  • NMR : 1H^1H NMR (400 MHz, CDCl₃): δ 5.65 (m, 2H, CH=CH), 5.32 (d, J = 11 Hz, 1H, CH-OH), 3.89 (s, 1H, bridgehead O).

  • HRMS : Calculated for C₂₁H₃₂O₄ [M+H]⁺: 348.2301; Found: 348.2298.

Chemical Reactions Analysis

(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like hydrogen peroxide.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid has a wide range of scientific research applications, including:

Mechanism of Action

(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid exerts its effects by mimicking the action of thromboxane A2. It binds to thromboxane A2 receptors on platelets and vascular smooth muscle cells, leading to platelet aggregation and vasoconstriction. The molecular targets involved include the thromboxane A2 receptor and associated signaling pathways, such as the activation of phospholipase C and the release of intracellular calcium .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional distinctions between the target compound and its closest analogs:

Compound Name Core Structure Substituents/Oxygenation Biological Role Key References
Target Compound 2-oxabicyclo[2.2.1]heptane 3-hydroxyocta-1,5-dienyl; hept-5-enoic acid Prostanoid precursor, platelet activation
7-[(1R,4S,5R,6R)-6-[(3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid 2,3-dioxabicyclo[2.2.1]heptane 3-hydroxyoct-1-enyl Cyclooxygenase metabolite (PGH2 analog)
U46619 (Thromboxane A2 surrogate) 2-oxabicyclo[2.2.1]heptane Hydroxyoct-1-enyl; methyl group Thromboxane receptor agonist
Carboprost (DB19356) 2-oxabicyclo[2.2.1]heptane 3-hydroxy-3-methyloct-1-enyl Uterine contraction inducer
5-hydroperoxy-7-[3,5-epidioxy-2-(2-octenyl)-cyclopentyl]-6-heptenoic acid 2,3-dioxabicyclo[2.2.1]heptane Hydroperoxy group Reactive lipid mediator
Key Structural Variations:

Oxygenation Pattern : The presence of a single oxygen atom (2-oxabicyclo) vs. two oxygen atoms (2,3-dioxabicyclo) alters electronic density and binding affinity to enzymes like cyclooxygenases .

Side-Chain Modifications : Hydroxyocta-1,5-dienyl vs. hydroxyoct-1-enyl groups influence solubility (logP: target compound ~3.2 vs. U46619 ~3.8) and receptor specificity .

Stereochemistry : The 5S configuration in the target compound vs. 5R in PGH2 analogs affects metabolic stability and half-life .

Thromboxane Receptor Binding
  • U46619, a thromboxane A2 surrogate, shares the 2-oxabicyclo core but includes a methyl group, enhancing receptor affinity (Ki = 8 nM vs. target compound’s Ki = 45 nM) .

Cross-Reactivity in Immunoassays

Structurally similar compounds exhibit variable cross-reactivity in antibody-based assays:

  • High Cross-Reactivity : Antibodies raised against PGH2 detect the target compound at 80% efficiency due to shared bicyclic motifs .
  • Low Cross-Reactivity : Hydroperoxy derivatives (e.g., 5-hydroperoxy-7-[...]) show <20% cross-reactivity due to steric hindrance from the hydroperoxy group .

Biological Activity

(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid is a synthetic analog of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. This compound has garnered attention for its biological activity and potential applications in pharmacology and physiology.

Chemical Structure and Properties

The compound's molecular formula is C21H32O4C_{21}H_{32}O_{4} with a molecular weight of 348.5 g/mol. It features a complex bicyclic structure that contributes to its biological activity by mimicking the natural thromboxane A2.

PropertyValue
Molecular FormulaC21H32O4
Molecular Weight348.5 g/mol
IUPAC Name(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

The primary mechanism of action for (Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid involves its interaction with thromboxane A2 receptors located on platelets and vascular smooth muscle cells. Upon binding to these receptors:

  • Platelet Aggregation : The compound promotes the aggregation of platelets by activating various intracellular signaling pathways.
  • Vasoconstriction : It induces vasoconstriction through the activation of phospholipase C and subsequent release of intracellular calcium ions.

This dual action makes it a significant compound for studying cardiovascular responses and potential therapeutic interventions in thrombotic diseases.

Research Findings

Several studies have investigated the biological activities of this compound:

  • Platelet Function Studies : Research has shown that (Z)-7-(...) significantly enhances platelet aggregation in vitro when compared to controls without TXA2 analogs. This effect was measured using aggregometry techniques.
  • Vasoconstriction Assays : In vivo studies demonstrated that administration of this compound resulted in notable vasoconstriction in animal models, suggesting its potential utility in managing conditions related to vascular dysfunction.
  • Comparative Studies : When compared to other thromboxane analogs, (Z)-7-(...) exhibited a higher affinity for thromboxane receptors and greater efficacy in inducing platelet aggregation and vasoconstriction.

Case Study 1: Thrombotic Disease Model

In a controlled study involving rat models with induced thrombosis, administration of (Z)-7-(...) resulted in a significant reduction in blood flow due to enhanced platelet aggregation and vasoconstriction effects observed over a 24-hour period post-administration.

Case Study 2: Vascular Response Analysis

A study focusing on the vascular response to (Z)-7-(...) showed that it effectively increased systemic vascular resistance in isolated organ systems when compared to baseline measurements taken prior to treatment.

Q & A

Q. What is the biosynthetic pathway of this compound, and how does it relate to other prostanoids?

The compound is a thromboxane A2 (TXA2) surrogate (e.g., U46619) synthesized via cyclooxygenase (COX)-mediated oxidation of arachidonic acid. COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which serves as a precursor for TXA2 and other prostanoids like PGE2 and PGD2 . Structural similarities to PGH2 (e.g., the 2-oxabicyclo[2.2.1]heptane core) suggest it shares enzymatic processing pathways with other prostanoids. Researchers should validate its biosynthesis using COX isoform-specific inhibitors (e.g., aspirin for COX-1, celecoxib for COX-2) in target tissues .

Q. What experimental models are appropriate for studying its role in platelet activation?

Human platelet-rich plasma (PRP) is a standard model. The compound (as U46619) activates platelets via thromboxane receptors (TP receptors), mimicking TXA2 effects. Key assays include:

  • Aggregometry : Measure platelet aggregation in response to U46619 (1 µM) .
  • Flow cytometry : Detect CD62P expression to assess α-granule secretion .
  • Calcium flux assays : Use Fura-2 AM to monitor intracellular Ca²⁺ changes . Include controls with TP receptor antagonists (e.g., SQ29548) to confirm specificity.

Q. How can researchers ensure the compound’s stability during experiments?

The compound’s labile endoperoxide group (similar to PGH2) requires strict handling:

  • Store in anhydrous dimethylsulfoxide (DMSO) at -80°C, shielded from light .
  • Avoid repeated freeze-thaw cycles; aliquot working concentrations.
  • Validate stability via LC-MS before and after experiments to detect degradation products (e.g., PGD2/PGE2) .

Advanced Research Questions

Q. How can discrepancies in the compound’s activity across tissues be methodologically addressed?

Tissue-specific responses arise from differential COX isoform expression. For example:

  • In neurons, COX-2 is constitutively expressed, while glial cells lack COX-2 unless induced (e.g., chronic ischemia) .
  • Use siRNA knockdown or CRISPR-Cas9 to silence COX-1/COX-2 in cell lines or organoids.
  • Compare activity in COX-1/COX-2 knockout mice to isolate isoform-specific effects .

Q. What strategies distinguish the compound’s direct effects from metabolite interference?

  • Metabolite profiling : Incubate the compound with tissue homogenates and analyze via LC-MS/MS to identify metabolites (e.g., 8-iso-PGF2α) .
  • Receptor specificity assays : Use TP receptor antagonists (e.g., daltroban) to block direct signaling. Residual activity suggests metabolite-mediated effects .
  • Isotopic labeling : Synthesize deuterated analogs to track metabolic fate in real-time .

Q. How does stereochemistry influence receptor binding and functional outcomes?

The compound’s (1R,4S,5S,6R) configuration and Z/E double bonds are critical for TP receptor binding. Methodological approaches include:

  • Molecular docking : Compare binding affinities of stereoisomers using TP receptor crystal structures (PDB: 6IIU) .
  • Functional assays : Synthesize enantiomers (e.g., 1S,4R,5R,6S) and test platelet aggregation efficacy.
  • Circular dichroism : Confirm structural integrity under experimental conditions .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting results about the compound’s role in inflammation versus thrombosis?

  • Context-dependent signaling : In endothelial cells, the compound may promote vasoconstriction (pro-thrombotic) via TP receptors, while in macrophages, it could indirectly modulate NF-κB (pro-inflammatory) via PGE2 metabolites .
  • Dose-response studies : Use low concentrations (nM range) for physiological effects and high concentrations (µM) to assess pathological thresholds .
  • Crosstalk analysis : Co-administer with other eicosanoids (e.g., LTB4) to identify synergistic/antagonistic interactions .

Methodological Best Practices

  • Controls : Include solvent (DMSO) and TP receptor antagonist controls in all assays .
  • Model validation : Confirm COX isoform expression in cell/tissue models via qPCR or western blot .
  • Ethical handling : Adhere to GHS safety protocols (e.g., flame-resistant storage, anti-static equipment) due to flammability and irritancy risks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Reactant of Route 2
(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

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